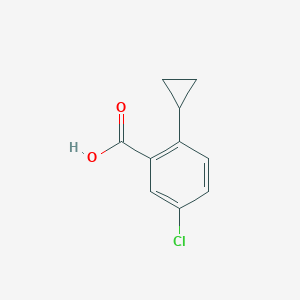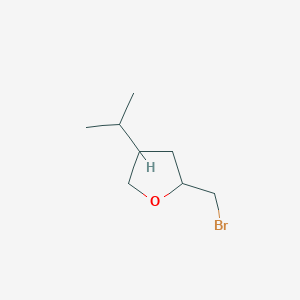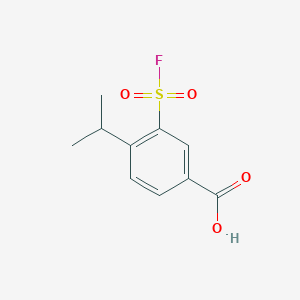
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is an organic compound with a unique structure that includes a fluorosulfonyl group and a propan-2-yl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a benzoic acid derivative. One common method is the sulfonylation of 4-(propan-2-yl)benzoic acid using fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzaldehyde or this compound derivatives.
Reduction: Formation of 3-(Aminosulfonyl)-4-(propan-2-yl)benzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form strong interactions with nucleophilic sites in proteins, leading to covalent modification and inhibition.
Comparación Con Compuestos Similares
4-(Propan-2-yl)benzoic acid: Lacks the fluorosulfonyl group, making it less reactive in certain chemical reactions.
3-(Chlorosulfonyl)-4-(propan-2-yl)benzoic acid: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different reactivity and properties.
3-(Methylsulfonyl)-4-(propan-2-yl)benzoic acid: Contains a methylsulfonyl group, which may result in different biological and chemical properties.
Uniqueness: The presence of the fluorosulfonyl group in 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid imparts unique reactivity and properties, making it valuable for specific applications where strong electrophilic interactions are required.
Propiedades
Número CAS |
21322-94-1 |
|---|---|
Fórmula molecular |
C10H11FO4S |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
3-fluorosulfonyl-4-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H11FO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
SXGLQQOTTKYVKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


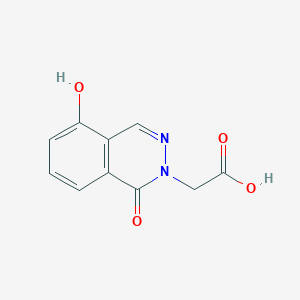

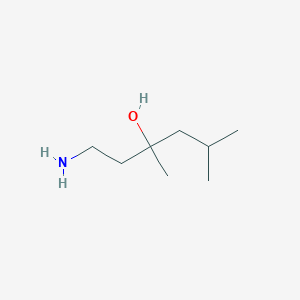
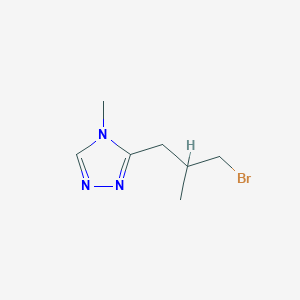
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
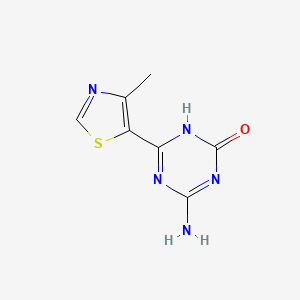
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
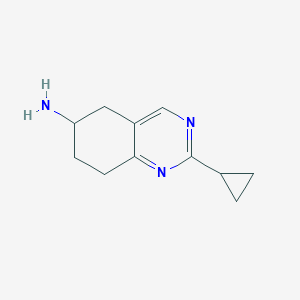
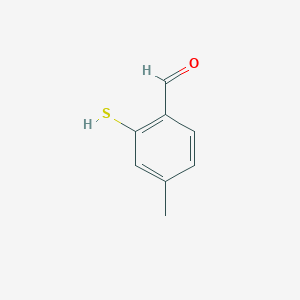
![1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13203088.png)
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)
